N'-acetyl-2-bromoacetohydrazide
Overview
Description
N'-acetyl-2-bromoacetohydrazide: is a chemical compound with the molecular formula C4H7BrN2O2. It is a derivative of hydrazide and contains a bromoacetyl group, making it a useful reagent in organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydrazine Derivatization: The compound can be synthesized by reacting bromoacetyl chloride with hydrazine. The reaction typically occurs in an aqueous medium under acidic conditions.
Acetylation: The hydrazine derivative can then be acetylated using acetic anhydride to yield this compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process involving the reaction of bromoacetyl chloride with hydrazine hydrate, followed by acetylation. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as oximes and amides.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Oximes, amides, and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted bromoacetohydrazides.
Scientific Research Applications
Chemistry: N'-acetyl-2-bromoacetohydrazide is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its reactivity with various biological molecules. It can form covalent bonds with nucleophiles, leading to the inhibition of specific enzymes or the modification of biomolecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetylhydrazine: A related compound without the bromo group.
Bromoacetamide: A compound with a similar bromoacetyl group but lacking the hydrazide functionality.
Uniqueness: N'-acetyl-2-bromoacetohydrazide is unique due to its combination of the bromoacetyl group and the hydrazide functionality, which allows for a wide range of chemical reactions and applications.
Properties
IUPAC Name |
N'-acetyl-2-bromoacetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSCFEWVLKSAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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